D-Arabinitol-2-13C
CAS No.:
Cat. No.: VC0206186
Molecular Formula: C₅H₁₂O₅
Molecular Weight: 152.15
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₅H₁₂O₅ |
|---|---|
| Molecular Weight | 152.15 |
Introduction
Synthesis Methods
The production of D-Arabinitol-2-13C requires specialized synthetic approaches that ensure the specific incorporation of the 13C isotope at the second carbon position. Both enzymatic and chemical synthesis methods have been developed for this purpose, each with distinct advantages and limitations.
Enzymatic Synthesis
Enzymatic synthesis represents a highly specific approach for producing D-Arabinitol-2-13C, utilizing the selectivity of biological catalysts to incorporate the 13C isotope at the desired position. This method typically involves enzymes that can selectively introduce the carbon-13 isotope into the molecule, resulting in high specificity and yield. The enzymatic pathway may involve the following steps:
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Preparation of 13C-labeled precursors that serve as the source of the isotope
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Enzymatic incorporation of the labeled carbon into the pentose structure
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Selective reduction of the carbonyl groups to form the corresponding polyol
The advantage of enzymatic synthesis lies in the high stereoselectivity and positional specificity, which ensures that the 13C isotope is incorporated precisely at the second carbon position.
Chemical Synthesis
Chemical synthesis provides an alternative route for producing D-Arabinitol-2-13C, often utilizing a series of chemical reactions that introduce the carbon-13 isotope into specific positions of the molecule. These methods typically involve:
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Starting with appropriate carbohydrate precursors
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Strategic incorporation of 13C-labeled building blocks
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Stereoselective transformations to achieve the correct configuration
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Purification to obtain the final product with high isotopic purity
While chemical synthesis may offer advantages in terms of scalability and cost-effectiveness, it often requires additional purification steps to ensure both chemical and isotopic purity of the final product.
Applications in Research
D-Arabinitol-2-13C serves as a valuable tool in various research applications, particularly in studies focused on metabolic pathways and diagnostic developments.
Fungal Infection Diagnostics
D-Arabinitol-2-13C and related compounds have applications in the development of diagnostic tools for fungal infections. D-arabinitol serves as a biomarker for invasive candidiasis, a serious fungal infection caused by Candida species . The isotopically labeled variant enhances the sensitivity and specificity of analytical methods used to detect and quantify this biomarker.
Research has shown that D-arabinitol is a characteristic major metabolite produced by several Candida species, and elevated levels of this compound in body fluids can indicate the presence of fungal infection . The compound has been used as a diagnostic tool specifically for detecting fungal infections in neutropenic patients, where early and accurate diagnosis is crucial for effective treatment .
Biochemical Significance
The biochemical significance of D-Arabinitol-2-13C extends beyond its use as a research tool, reflecting the importance of D-arabinitol in various biological contexts.
Role in Human Metabolism
While D-arabinitol is generally thought to be a metabolic end-product in humans, its presence in body fluids has been associated with certain metabolic disorders . Patients with ribose-5-phosphate isomerase deficiency, a defect in the pentose phosphate pathway, exhibit highly elevated concentrations of C5 polyols including D-arabinitol in their body fluids . Similarly, transaldolase deficiency, another disorder affecting the pentose phosphate pathway, has been associated with increased polyol concentrations, predominantly D-arabinitol .
Table 2: D-Arabinitol Levels in Metabolic Disorders
| Metabolic Disorder | D-Arabinitol Concentration | Biological Significance |
|---|---|---|
| Ribose-5-phosphate isomerase deficiency | Highly elevated in body fluids | Potential biomarker; possible neurotoxic effects |
| Transaldolase deficiency | Increased, mainly in liver | Associated with liver problems |
| Normal metabolism | Low baseline levels | Metabolic end-product |
Microbial Metabolism
In microbial systems, particularly in Candida species, D-arabinitol plays a more active metabolic role. Studies have identified specific enzymatic pathways involved in D-arabinitol metabolism, including the NAD-dependent D-arabinitol dehydrogenase that catalyzes the conversion between D-arabinitol and D-ribulose .
Additionally, research on Streptococcus pneumoniae has revealed the presence of a CDP-D-arabinitol biosynthetic pathway, indicating the importance of this compound in bacterial capsular polysaccharide synthesis . The enzymes AbpA and AbpB have been identified as key components in this pathway, with AbpA functioning as a D-xylulose-5-phosphate cytidylyltransferase and AbpB as a CDP-D-xylulose reductase .
| Parameter | Recommendation | Purpose |
|---|---|---|
| Temperature | 2-8°C (refrigeration) | Prevents degradation |
| Protection | From air and light | Minimizes oxidation and photodegradation |
| Packaging | Airtight containers | Prevents moisture absorption |
| Long-term storage | Freezing option available | For extended preservation |
| Handling | Gentle shaking after transportation | Ensures product settles at container bottom |
| Reconstitution solvents | Chloroform, dichloromethane, DMSO | For experimental preparations |
When handling D-Arabinitol-2-13C, it is important to consider that the packaging may be inverted during transportation, potentially causing the product to adhere to the neck or cap of the container. Gentle shaking or, for liquid formulations, low-speed centrifugation (200-500 RPM) can help recover the product at the container bottom .
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